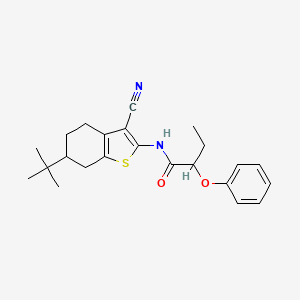![molecular formula C26H23BrN2O3 B12471040 N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471040.png)
N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a brominated aromatic ring, a dioxooctahydroisoindole moiety, and a benzamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide typically involves multiple steps, including the formation of the brominated aromatic ring, the construction of the dioxooctahydroisoindole core, and the final coupling with the benzamide group. Common reagents used in these steps include brominating agents such as bromine or N-bromosuccinimide, cyclization agents, and coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can be studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Properties
Molecular Formula |
C26H23BrN2O3 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide |
InChI |
InChI=1S/C26H23BrN2O3/c1-12-13(2)21(9-8-20(12)27)28-24(30)14-4-3-5-15(10-14)29-25(31)22-16-6-7-17(19-11-18(16)19)23(22)26(29)32/h3-10,16-19,22-23H,11H2,1-2H3,(H,28,30) |
InChI Key |
MCBVFJMJMFXKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B12470965.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470967.png)
![Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B12470974.png)
-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)
![(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)
![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)

![5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B12470993.png)

![N~2~-benzyl-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12471014.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)

![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)
